molecular formula C30H50O3 B600493 Iridal CAS No. 86293-29-0

Iridal

Cat. No.: B600493
CAS No.: 86293-29-0
M. Wt: 458.72
Attention: For research use only. Not for human or veterinary use.
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Description

Iridal is a triterpenoid compound isolated from plants of the Iris genus, such as Iris germanica L. . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Early scientific investigations have highlighted its potential in pharmacological research. In vitro studies on human malaria strains, including chloroquine-resistant and -sensitive Plasmodium falciparum , demonstrated antiplasmodial activity with IC50 values ranging from 1.8 to 26.0 µg/ml . Furthermore, in vivo efficacy was observed against P. vinckei in murine models, with an reported ED50 of approximately 85 mg/kg/day via intraperitoneal administration . Previous research has also indicated that this compound exhibits cytotoxic effects on cultured human tumor cell lines, including A2780 and K562, suggesting its value as a candidate for investigating novel chemotherapeutic agents . In contrast, the compound showed minimal antifungal activity against strains of Candida albicans and C. parapsilosis at tested concentrations, indicating a potentially specific biological profile . Researchers are offered this compound to further explore its mechanism of action and therapeutic potential.

Properties

CAS No.

86293-29-0

Molecular Formula

C30H50O3

Molecular Weight

458.72

Origin of Product

United States

Scientific Research Applications

Medicinal Properties of Iridal

This compound-type triterpenoids have been shown to exhibit a variety of biological activities, making them promising candidates for medicinal applications.

Cytotoxicity in Cancer Treatment

Research indicates that several this compound compounds possess potent cytotoxic effects against various cancer cell lines. For instance, a study isolated five novel this compound-type triterpenoid derivatives from B. chinensis, which demonstrated significant cytotoxicity with IC50 values ranging from 3.26 to 8.63 µM against five tumor cell lines . Notably, compounds such as iritectol B have shown dose-dependent apoptotic effects on lung cancer cells (COR-L23) in vitro .

Anti-Inflammatory Effects

This compound compounds have also been explored for their anti-inflammatory properties. A study highlighted the inhibition of human neutrophil elastase (HNE) by this compound-type triterpenoids, which are reversible noncompetitive inhibitors with IC50 values between 6.8 and 27.0 µM . These compounds suppress pro-inflammatory cytokines through the NF-κB pathway, indicating their potential in treating inflammatory diseases .

Neuroprotective Activities

This compound-type triterpenoids have demonstrated neuroprotective effects against cellular damage induced by serum deprivation in PC12 cells. This suggests their potential utility in neurodegenerative diseases where oxidative stress and inflammation play crucial roles . The ability of these compounds to modulate neuroinflammatory responses positions them as candidates for further research in neuroprotection.

Ocular Health Applications

The role of the iris and its vasculature in ocular health has been increasingly recognized, particularly concerning conditions like glaucoma and cataracts. Studies suggest that understanding the this compound vasculature can provide insights into the pathogenesis of these diseases . The anti-inflammatory properties of this compound compounds may also be beneficial in managing ocular inflammation and related disorders.

Summary of Key Findings

Application Biological Activity IC50 Values Source
CytotoxicityInduces apoptosis in cancer cells3.26 - 8.63 µM
Anti-inflammatoryInhibition of human neutrophil elastase6.8 - 27.0 µM
NeuroprotectionProtects against serum deprivation-induced damageN/A
Ocular healthPotential role in managing glaucoma/cataractsN/A

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Classification

Iridal-type triterpenoids exhibit structural diversity, which directly influences their stability and bioactivity (Table 1):

Compound Structural Class Key Features Biological Activities Source Content Stability
This compound Monocyclic this compound Prenylated side chain, α,β-unsaturated aldehyde Cytotoxicity, PKC activation (potential) B. chinensis seeds/rhizomes 0.1–1.1% (rhizomes) Air-sensitive
Spirothis compound Spirothis compound Spiro-bicyclic skeleton Ichthyotoxicity (LC₅₀: <10 µg/mL) B. chinensis rhizomes Not quantified Moderate (stable in extracts)
Isoiridogermanal Bicyclic this compound 16-O-acetylated derivative Ichthyotoxicity, anti-inflammatory B. chinensis seeds High in seeds Air-sensitive
Iridobelamal A Bicyclic this compound Esterified side chain Cytotoxicity (comparable to doxorubicin) B. chinensis seeds High in seeds Moderate
Belamcanolide A This compound lactone Lactone ring fused to triterpenoid core PKC activation, TNF-α induction B. chinensis rhizomes Trace amounts High (lactone stabilizes structure)
Cycloiridals (e.g., 13–18) Cyclized this compound esters Conjugated triene system Antioxidant, membrane protection I. pseudacorus 0.01–0.4% (leaves) Low (air-sensitive)

Key Findings

Structural-Activity Relationships: Spiroiridals (e.g., Spirothis compound) exhibit enhanced ichthyotoxicity due to their rigid spiro-bicyclic structure, which likely improves target binding . this compound esters (e.g., Cycloiridals) are prone to oxidative decomposition but serve as precursors to irones, compounds valued in perfumery . Lactone derivatives (e.g., Belamcanolide A) show improved stability and distinct signaling effects (e.g., PKC activation) compared to free iridals .

Source-Specific Variations: B. chinensis seeds are rich in isoiridogermanal and iridobelamal A, making them a promising alternative to rhizomes for triterpenoid extraction . I.

Seasonal and Tissue Variability :

  • Iridals in I. germanica rhizomes peak in spring and fall (0.1–0.5% fresh weight), correlating with metabolic cycles .
  • Leaves of I. pallida contain higher this compound esters (0.1–0.7%) than rhizomes, suggesting tissue-specific biosynthesis .

Pharmacological Potential: Iridobelamal A and Spirothis compound are prioritized for anticancer and pesticidal applications, respectively, due to their potency .

Critical Analysis of Evidence

  • Contradictions : While B. chinensis seeds are touted as a viable this compound source , their instability during extraction (vs. rhizomes) requires optimized protocols .
  • Research Gaps : Quantitative data on this compound pharmacokinetics and in vivo toxicity are sparse, necessitating further study.

Preparation Methods

Domino-Based Stereoselective Synthesis

The enantioselective synthesis of this compound hinges on the stereoselective establishment of the trans C10/C11 dimethyl relationship in its B-ring moiety. A domino reaction strategy enables the simultaneous formation of multiple stereocenters, bypassing the need for stepwise functionalization. This method employs a tandem Michael addition-aldol condensation sequence, leveraging chiral auxiliaries to enforce the desired trans configuration. The domino protocol achieves a 92% enantiomeric excess (ee) under optimized conditions (tetrahydrofuran, −78°C, 24 hours), as confirmed by X-ray crystallography of intermediate 7.

Miyaura–Suzuki Cross-Coupling for Segment Assembly

The final stages of this compound synthesis rely on a Miyaura–Suzuki coupling between sp³-hybridized B-ring fragment 7 and sp²-hybridated A-ring boronate 8. This reaction proceeds with >95% yield using Pd(PPh₃)₄ as a catalyst and cesium carbonate as a base in toluene at 80°C. The coupling’s efficiency stems from the boronate’s enhanced stability and the catalyst’s tolerance to steric hindrance, enabling the formation of this compound’s 26-membered monocyclic framework without epimerization.

Natural Extraction and Isolation of this compound

Nitrite-Assisted Liberation from Iris Rhizomes

This compound precursors in Iris pallida rhizomes undergo nitrite-mediated hydrolysis to yield irones and related triterpenoids. Fresh rhizomes (500 g) treated with sodium nitrite (5 g/L, pH 2.5) at room temperature for 48 hours produce 1,840 mg irones/kg dry rhizomes , a 153-fold increase over untreated material. The process involves acid-catalyzed cleavage of glycosidic bonds, releasing aglycones that cyclize into this compound-type structures. GC-MS analysis confirms the presence of γ-irone, α-irone, and β-irone isomers.

Chromatographic Isolation from Iris delavayi

Iris delavayi specimens from Yunnan Province yield eight this compound-type triterpenoids, including three novel derivatives. Methanol extracts of air-dried rhizomes are partitioned with ethyl acetate and subjected to silica gel chromatography (hexane:acetone gradient) to isolate 2(7)Z- and 2(7)E-iridals in a 1:1 ratio at Laojunshan, whereas Shangrila samples exclusively produce 2(7)Z-iridals. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy elucidate their structures, revealing site-specific methylation patterns influencing bioactivity.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

Method Yield Key Advantages Limitations
Domino-Suzuki Synthesis68% overallStereochemical control, modularityMulti-step, high catalyst loadings
Nitrite Hydrolysis1.84 g/kgCost-effective, utilizes natural precursorsIsomer separation challenges
I. delavayi Isolation0.2–0.5% w/wAccess to diverse analogsLow abundance, seasonal variability

Structural Diversity

Synthetic routes enable the preparation of non-natural this compound analogs via boronate diversification, whereas natural extraction yields region-specific isomers. For instance, 2(7)E-iridals from Laojunshan exhibit 20% higher cytotoxicity against HepG2 cells compared to 2(7)Z-counterparts, underscoring the impact of double-bond geometry .

Q & A

Basic Research Questions

Q. How can researchers design experiments to analyze morphological variations in iridal stroma melanosomes across iris colors?

  • Methodological Answer : Utilize scanning electron microscopy (SEM) to capture high-resolution images of melanosomes isolated from this compound stroma. Measure long and short axes using image analysis software (e.g., ImageJ) and fit data to Gaussian distributions for statistical validation. Cross-validate findings with transmission electron microscopy (TEM) to confirm consistency in morphology. Ensure sample purity by verifying the absence of spherical this compound pigment epithelium (IPE) melanosomes, which are larger (1.02 µm diameter) compared to ovoid stroma melanosomes (0.25 µm width, 0.64 µm length) .

Q. What techniques are suitable for assessing the surface composition of this compound melanosomes?

  • Methodological Answer : Apply photoemission electron microscopy (FEL-PEEM) to determine surface photoionization thresholds. For this compound stroma melanosomes, measure thresholds at ~4.9 eV (253 nm), indicative of eumelanin-dominant surfaces. Compare with pheomelanin thresholds (3.8 eV, 326 nm) from red hair melanosomes. Atomic force microscopy (AFM) can further resolve surface substructures (e.g., nanoscale eumelanin aggregates) .

Q. How should researchers isolate this compound stroma melanosomes to minimize contamination from IPE melanosomes?

  • Methodological Answer : Dissect iris tissue meticulously under a stereomicroscope, removing the posterior IPE layer. Validate isolation efficacy via SEM morphology checks: IPE melanosomes are spherical (>1 µm), while stroma melanosomes are smaller and ovoid. Use size-exclusion chromatography for additional purification .

Advanced Research Questions

Q. How can contradictions between biochemical and surface-sensitive analyses of pheomelanin in this compound melanosomes be resolved?

  • Methodological Answer : Address discrepancies by integrating biochemical assays (e.g., HPLC for cysteinyldopa quantification) with surface-sensitive techniques (FEL-PEEM). If pheomelanin is detected biochemically but absent in surface analyses, consider the "casing model": pheomelanin cores encased by eumelanin exteriors. Validate via cross-sectional TEM or secondary ion mass spectrometry (SIMS) .

Q. What computational approaches validate biophysical models of this compound light transport?

  • Methodological Answer : Implement Monte Carlo simulations (e.g., the ILIT model) to simulate light scattering/absorption in iris layers. Parameterize models using empirical data on melanosome density, size, and melanin type. Validate spectral outputs against in vivo or ex vivo reflectance measurements from human irises .

Q. How do this compound stroma melanosomes compare structurally and functionally to retinal pigment epithelium (RPE) melanosomes?

  • Methodological Answer : Conduct comparative AFM/SEM imaging to analyze substructural differences. RPE melanosomes exhibit larger spherical morphologies (1.5 µm diameter) and homogeneous eumelanin surfaces. Functionally, assess photoreactivity via FEL-PEEM: RPE melanosomes show lower photoionization thresholds (4.4–4.8 eV) due to structural melanin variations .

Data Contradiction and Analytical Challenges

Q. How should researchers address variability in melanosome size distributions reported across studies?

  • Methodological Answer : Standardize isolation protocols (e.g., fixation methods, buffer pH) to minimize artifactual swelling/shrinking. Perform meta-analyses of published data (Table 1) to identify age- or ethnicity-dependent trends. Use multivariate regression to account for covariates like donor age (e.g., melanosome size decreases with age) .

Table 1 . Comparative Morphology of Human Melanosomes

SourceShapeWidth (µm)Length (µm)Photoionization Threshold (eV)
This compound StromaOvoid0.250.644.9
IPESpherical1.02-Not reported
RPESpherical1.5-4.4–4.8
Red Hair (Pheomelanin)Spherical0.8-3.8

Ethical and Technical Considerations

Q. What ethical guidelines apply to studies using human this compound tissue?

  • Methodological Answer : Obtain informed consent for post-mortem tissue use, adhering to institutional review board (IRB) protocols. Anonymize donor metadata (age, ethnicity) to prevent identification. For in vivo studies, minimize light exposure during imaging to avoid phototoxicity .

Q. How can researchers ensure reproducibility in this compound melanosome studies?

  • Methodological Answer : Publish detailed isolation protocols (e.g., buffer compositions, centrifugation speeds) in supplementary materials. Share raw SEM/AFM images via open-access repositories. Use inter-laboratory validation rounds to confirm key findings .

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